molecular formula C12H15NO2 B13128641 (1R,3S)-3-Aminocyclopentanol benzoic acid

(1R,3S)-3-Aminocyclopentanol benzoic acid

Katalognummer: B13128641
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: GXOQCTFAJHGZKN-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-Aminocyclopentanol benzoic acid is a chiral compound that features both an amino group and a hydroxyl group on a cyclopentane ring, along with a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S)-3-Aminocyclopentanol benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(1R,3S)-3-Aminocyclopentanol benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,3S)-3-Aminocyclopentanol benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The benzoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,3S)-3-Aminocyclopentanol benzoic acid is unique due to its combination of an amino group, a hydroxyl group, and a benzoic acid moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

[(1R,3S)-3-aminocyclopentyl] benzoate

InChI

InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m0/s1

InChI-Schlüssel

GXOQCTFAJHGZKN-WDEREUQCSA-N

Isomerische SMILES

C1C[C@H](C[C@H]1N)OC(=O)C2=CC=CC=C2

Kanonische SMILES

C1CC(CC1N)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.